

performance comparison of 2,6-Diaminoanthraquinone in different device architectures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Diaminoanthraquinone

Cat. No.: B087147

[Get Quote](#)

Performance Showdown: 2,6-Diaminoanthraquinone in Diverse Device Architectures

For researchers, scientists, and professionals in drug development, understanding the performance of emerging organic molecules in various electronic devices is paramount. This guide provides a comprehensive comparison of **2,6-Diaminoanthraquinone** (DAQ) performance across different device architectures, with a primary focus on its promising role in energy storage as a supercapacitor electrode material. While direct performance data for DAQ in other electronic devices like transistors and sensors is limited, we explore the potential of the broader anthraquinone family in these areas to offer a forward-looking perspective.

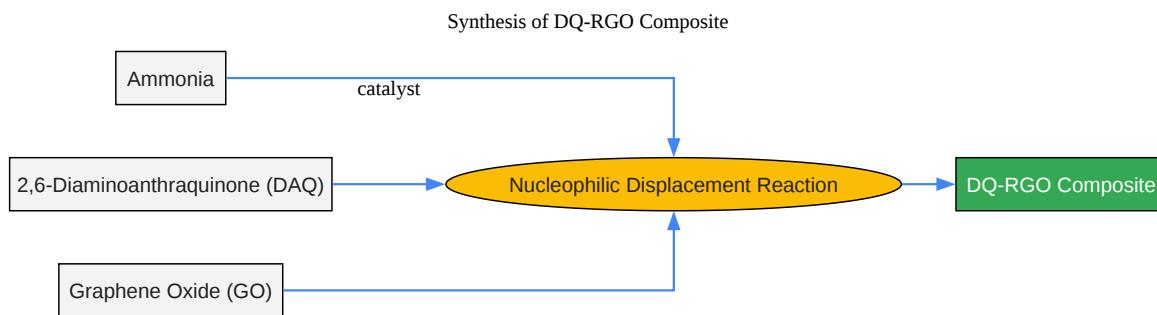
At a Glance: 2,6-Diaminoanthraquinone in Supercapacitors

Recent studies have highlighted the exceptional electrochemical performance of **2,6-Diaminoanthraquinone**, particularly when integrated with carbon-based nanomaterials like graphene. These composites leverage the high conductivity of graphene and the pseudocapacitive nature of DAQ, leading to impressive energy storage capabilities. The

following table summarizes the key performance metrics of DAQ-based supercapacitors from recent literature.

Device Architecture	Electrode Composition	Electrolyte	Specific Capacitance (F/g)	Energy Density (Wh/kg)	Power Density (kW/kg)	Cycling Stability (% retention after cycles)
Asymmetric Supercapacitor	Negative Electrode: 2,6-Diaminoanthraquinone-Reduced Graphene Oxide (DQ-RGO)	Acidic	332 @ 1 A/g	14.2	0.763	81.8% after 5000 cycles[1]
Asymmetric Supercapacitor	DQ-RGO as negative electrode, Thionine-functionalized Graphene Hydrogel as positive electrode	Acidic	Not specified for the full device	14.2	0.763	80% after 8000 cycles[1]
Micro-Supercapacitor	Gelatin and 2,6-diaminoanthraquinone-coated Laser-Induced Graphene (ANQ-LIG)	PVA-H2SO4	16.0 mF/cm ² @ 0.1 mA/cm ²	Not Specified	Not Specified	83.8% after 10000 cycles[2]

	2,6-diaminoanthraquinone anchored						
Symmetric Supercapacitor	on functionalized biomass	Not Specified	424.9 @ 1 A/g	36.4	7.001	93.1% after 10,000 cycles[3]	
	porous carbon (DAQ@FWS)						
	2,6-diaminoanthraquinone						
Symmetric Supercapacitor	- functionalized S,N-codoped graphitic biomass carbon	Not Specified	91.63 @ 0.5 A/g	16.49	1.07996	88.40% after 5000 cycles[4]	

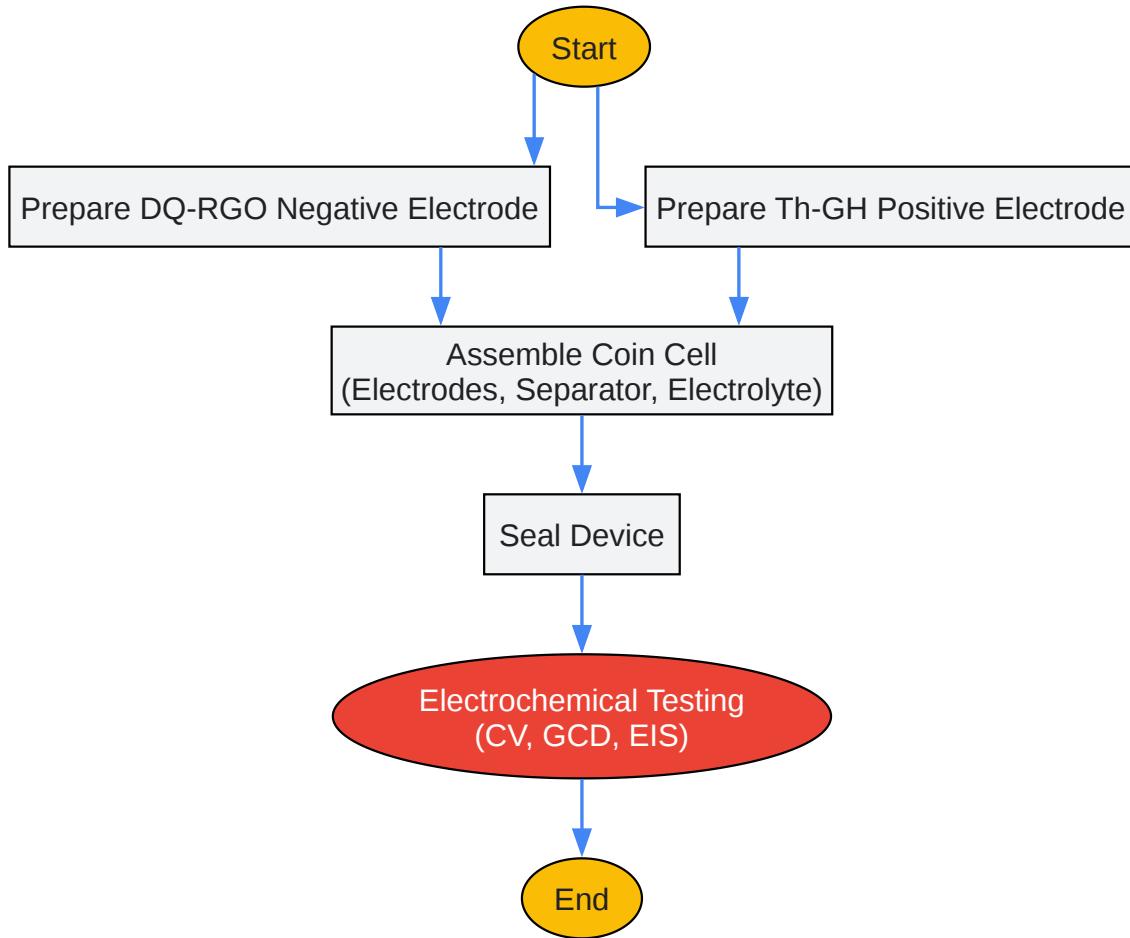

Experimental Corner: Crafting High-Performance Devices

The fabrication of high-performance energy storage devices using **2,6-Diaminoanthraquinone** involves meticulous synthesis of the active material and careful assembly of the device. Below are summarized experimental protocols for the synthesis of a DAQ-graphene composite and the fabrication of an asymmetric supercapacitor.

Synthesis of 2,6-Diaminoanthraquinone-Reduced Graphene Oxide (DQ-RGO) Composite

2,6-Diaminoanthraquinone molecules can be covalently bonded to the surface of graphene oxide (GO) through a nucleophilic displacement reaction.[1] This process involves the reaction

between the epoxy groups on the GO surface and the amino groups of the DAQ molecules. The use of ammonia facilitates this reaction, leading to the formation of a stable composite material. The resulting DQ-RGO composite combines the faradaic pseudocapacitance of DAQ with the electrical double-layer capacitance of graphene, leading to enhanced electrochemical performance.[1]


[Click to download full resolution via product page](#)

Synthesis of DQ-RGO Composite

Fabrication of an Asymmetric Supercapacitor (ASC)

An asymmetric supercapacitor can be constructed using the DQ-RGO composite as the negative electrode and a suitable material, such as a thionine-functionalized graphene hydrogel (Th-GH), as the positive electrode.[1] The fabrication process involves preparing the electrode materials, assembling them with a separator and an electrolyte in a coin cell or other suitable casing, and then sealing the device. The performance of the ASC is then evaluated through electrochemical measurements.

Asymmetric Supercapacitor Fabrication and Testing

[Click to download full resolution via product page](#)

Asymmetric Supercapacitor Workflow

Beyond Supercapacitors: Exploring New Frontiers

While the application of **2,6-Diaminoanthraquinone** is well-documented in supercapacitors, its potential in other electronic devices is an emerging area of research. The fundamental electronic properties of the anthraquinone core suggest its suitability for applications in organic field-effect transistors (OFETs) and chemical sensors.

Anthraquinone Derivatives in Organic Field-Effect Transistors (OFETs)

New derivatives of anthraquinone have been synthesized and utilized as the active layers in OFETs.^{[5][6]} These devices have demonstrated promising n-type characteristics, indicating that anthraquinones are a valuable class of materials for organic semiconductors in transistors.^{[5][6]} The performance of these devices is influenced by the molecular structure of the specific anthraquinone derivative used.

Anthraquinone-Based Chemical Sensors

The anthraquinone structure can be functionalized to create chemosensors for the detection of various ions. For instance, novel chromogenic receptors incorporating an anthraquinone signaling unit have been designed for the selective detection of cyanide ions in aqueous solutions.^[7] These sensors exhibit a distinct color change upon binding with the target ion, enabling naked-eye detection. Furthermore, anthraquinone-functionalized ionic liquids have been employed to develop enzyme-free electrochemical sensors for hydrogen peroxide.^[8] These sensors show high sensitivity and a low detection limit.

The exploration of **2,6-Diaminoanthraquinone** and its derivatives in these and other device architectures is an active area of research. As new synthesis techniques and device fabrication methods are developed, the full potential of this versatile organic molecule will continue to be unlocked, paving the way for next-generation electronic and energy storage technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Graphene covalently functionalized with 2,6-diaminoanthraquinone (DQ) as a high performance electrode material for supercapacitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fabrication of functional laser-induced graphene using gelatin-2,6-diaminoanthraquinone coating for high-performance micro-supercapacitor | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anthraquinone derivatives affording n-type organic thin film transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Anthraquinone derivatives affording n-type organic thin film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [performance comparison of 2,6-Diaminoanthraquinone in different device architectures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087147#performance-comparison-of-2-6-diaminoanthraquinone-in-different-device-architectures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com